molecular formula C9H15ClN4 B1368091 N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride CAS No. 950649-10-2

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B1368091
CAS No.: 950649-10-2
M. Wt: 214.69 g/mol
InChI Key: AOQWLUWWMVCOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C9H14N4·HCl It is a derivative of pyrimidine and piperidine, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of 4-aminopyrimidine with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride is unique due to its specific combination of the piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-piperidin-4-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQWLUWWMVCOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599444
Record name N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950649-10-2
Record name N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 3
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.